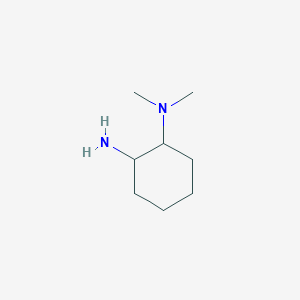

N1,N1-dimethylcyclohexane-1,2-diamine

説明

BenchChem offers high-quality N1,N1-dimethylcyclohexane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1-dimethylcyclohexane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDZGSBXKJXGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498678 | |

| Record name | N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68173-05-7 | |

| Record name | N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1,N1-dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and as a ligand in asymmetric catalysis. Its structural isomer, N,N'-dimethylcyclohexane-1,2-diamine, has been more extensively studied, leaving a gap in the readily available synthetic protocols for the N1,N1-dimethyl analogue. This technical guide provides a comprehensive overview of a robust synthetic pathway to N1,N1-dimethylcyclohexane-1,2-diamine, focusing on a selective methylation strategy. This document includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its practical application in a research and development setting.

Synthetic Strategy Overview

The selective synthesis of N1,N1-dimethylcyclohexane-1,2-diamine from the readily available precursor, cyclohexane-1,2-diamine, requires a strategy that can differentiate between the two primary amino groups. A direct methylation would likely result in a mixture of mono- and di-methylated products on both nitrogen atoms. Therefore, a more controlled approach involving the use of a protecting group is recommended.

The proposed synthetic route involves three key stages:

-

Mono-protection of Cyclohexane-1,2-diamine: One of the amino groups is selectively protected to prevent it from reacting in the subsequent methylation step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the conditions of the subsequent reaction and its straightforward removal.

-

Eschweiler-Clarke Methylation: The remaining free primary amino group is exhaustively methylated to a dimethylamino group using the Eschweiler-Clarke reaction. This classic and high-yielding reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3]

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, N1,N1-dimethylcyclohexane-1,2-diamine.

This strategy ensures the selective formation of the desired N1,N1-dimethyl isomer.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-aminocyclohexyl)carbamate (Mono-Boc-protected Cyclohexane-1,2-diamine)

Principle:

This procedure is based on the selective mono-protection of a symmetrical diamine. By controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc)₂O, one amino group can be selectively acylated.

Materials:

-

Cyclohexane-1,2-diamine (mixture of isomers or a specific isomer)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve cyclohexane-1,2-diamine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in DCM.

-

Slowly add the (Boc)₂O solution dropwise to the stirred solution of cyclohexane-1,2-diamine over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected diamine.

Step 2: Synthesis of tert-butyl (2-(dimethylamino)cyclohexyl)carbamate

Principle:

The Eschweiler-Clarke reaction is a reductive amination process where a primary amine is converted to a tertiary amine.[1][2][3] Formaldehyde first reacts with the primary amine to form an iminium ion, which is then reduced by formic acid.[2] The reaction proceeds twice to yield the dimethylated product.

Materials:

-

tert-butyl (2-aminocyclohexyl)carbamate

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH) pellets or solution

-

Diethyl ether or other suitable extraction solvent

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add tert-butyl (2-aminocyclohexyl)carbamate (1 equivalent).

-

Add an excess of formaldehyde solution (e.g., 2.5 equivalents) and formic acid (e.g., 2.5 equivalents).

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, carefully basify the reaction mixture with a concentrated NaOH solution until the pH is greater than 10. This should be done in an ice bath as the neutralization is exothermic.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography if necessary.

Step 3: Synthesis of N1,N1-dimethylcyclohexane-1,2-diamine

Principle:

The Boc protecting group is labile under acidic conditions. Treatment with a strong acid, such as hydrochloric acid or trifluoroacetic acid, cleaves the carbamate to liberate the free amine.

Materials:

-

tert-butyl (2-(dimethylamino)cyclohexyl)carbamate

-

Hydrochloric acid (HCl) in an organic solvent (e.g., 4M in 1,4-dioxane) or trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (if using TFA)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (2-(dimethylamino)cyclohexyl)carbamate (1 equivalent) in a minimal amount of a suitable solvent like 1,4-dioxane or DCM.

-

Add an excess of the acidic solution (e.g., 4M HCl in dioxane or TFA) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a concentrated NaOH solution to a pH greater than 10.

-

Extract the product into an organic solvent like diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain N1,N1-dimethylcyclohexane-1,2-diamine.

-

The final product can be purified by distillation under reduced pressure.

Data Presentation

The following table summarizes the key physical and chemical properties of N1,N1-dimethylcyclohexane-1,2-diamine.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂ | [4] |

| Molecular Weight | 142.24 g/mol | [4] |

| CAS Number | 68173-05-7 | [4] |

| Topological Polar Surface Area | 29.3 Ų | [4] |

Note: Experimental yields for the proposed synthetic route can vary depending on the specific reaction conditions and the isomeric purity of the starting material. Typical yields for each step are expected to be in the range of 70-95%.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of N1,N1-dimethylcyclohexane-1,2-diamine.

Caption: Synthetic workflow for N1,N1-dimethylcyclohexane-1,2-diamine.

Conclusion

This technical guide outlines a reliable and selective synthetic route to N1,N1-dimethylcyclohexane-1,2-diamine. By employing a protection-methylation-deprotection strategy, this method overcomes the challenge of selective N,N-dimethylation of a diamine. The detailed experimental protocols and the logical workflow diagram provide a practical framework for researchers and professionals in the field of drug development and chemical synthesis to produce this valuable compound. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity depending on the specific laboratory setup and the desired isomeric form of the final product.

References

In-Depth Technical Guide to the Chemical Properties of N1,N1-dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N1,N1-dimethylcyclohexane-1,2-diamine, its isomers, and related derivatives. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the compound's physical and chemical characteristics, provides experimental protocols for its synthesis and analysis, and illustrates its role in catalytic processes.

Chemical and Physical Properties

N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine that has found significant application as a ligand in asymmetric catalysis. The properties of this compound can vary depending on the specific stereoisomer. The trans and specifically the enantiopure (1R,2R) and (1S,2S) isomers are of particular interest in synthetic chemistry.

General Properties

| Property | Value | Source |

| Molecular Formula | C8H18N2 | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Appearance | Colorless liquid or low melting solid | [3][4] |

| Topological Polar Surface Area | 29.3 Ų | [1][2] |

Stereoisomer-Specific Properties

The properties of N,N'-dimethylcyclohexane-1,2-diamine are highly dependent on its stereochemistry. The following table summarizes key data for the common isomers.

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| trans-(racemic) | 67579-81-1 | 17 | 78-80 (18 mmHg) | 0.902 | 1.472 |

| (1R,2R)-(-)-N,N'-dimethyl | 68737-65-5 | 39-44 | ~250 (est.) | 0.902 | -140° (c=4, CHCl3) |

| (1S,2S)-(+)-N,N'-dimethyl | 894493-95-9 | N/A | N/A | N/A | N/A |

| N1,N1-dimethyl (unspecified) | 68173-05-7 | N/A | N/A | N/A | N/A |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of N1,N1-dimethylcyclohexane-1,2-diamine.

NMR Spectroscopy

¹H-NMR (500.1 MHz, CDCl₃) of (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine: [4]

-

δ 0.86–0.94 (m, 2H; CHCHN)

-

δ 1.13–1.19 (m, 2H; CHCHCHN)

-

δ 1.61–1.67 (m, 2H; CHCHCHN)

-

δ 1.68–1.75 (br, 2H, NH)

-

δ 1.93–2.00 (m, 2H; CHCHN)

-

δ 2.02–2.06 (m, 2H; CHNCHN)

-

δ 2.33 (s, 6H; NCH₃)

¹³C-NMR (100.6 MHz, CDCl₃) of (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine: [4]

-

δ 25.0 (CH₂CH₂CHN)

-

δ 30.8 (CH₂CHN)

-

δ 33.7 (CH₂)

-

δ 63.2 (CHN)

Mass Spectrometry

GC-MS data is available for (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine, confirming its molecular weight and fragmentation pattern.[2]

Infrared Spectroscopy

The infrared spectrum of trans-N,N'-Dimethyl-1,2-cyclohexanediamine is available and conforms to its chemical structure.[8]

Experimental Protocols

Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine[6]

Materials:

-

7-Methyl-7-azabicyclo[4.1.0]heptane

-

Aqueous methylamine (23-30%)

-

Ammonium chloride

-

Sodium hydroxide

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 7-methyl-7-azabicyclo[4.1.0]heptane (36.1 g), aqueous methylamine (162 ml of a 23-30% solution), and ammonium chloride (0.5 g) is heated in an oil bath at 94-99°C for 21.5 hours.

-

After cooling to 0°C, the mixture is treated with 10 g of solid sodium hydroxide.

-

The product is extracted four times with 100 ml portions of ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate.

-

The ether is evaporated, and the residue is distilled to yield trans-N,N'-dimethylcyclohexane-1,2-diamine.

Yield: 18 g (39%) Boiling Point: 78°C at 1866 Pascal

Synthesis of (1R,2R)-N,N'-Dimethyl-cyclohexane-1,2-diamine[9]

Materials:

-

Cyclohexene oxide

-

Aqueous methylamine (25-30%)

-

Reagents for Mitsunobu reaction

Procedure:

-

Cyclohexene oxide is reacted with 1.5 equivalents of 25–30% aqueous methylamine in a sealed reactor at 80°C for 5 hours to form trans-2-(methylamino)cyclohexanol.

-

The resulting amino alcohol is subjected to a Mitsunobu reaction at room temperature.

-

The pH is adjusted from 2 to 10 to yield 7-methyl-7-azabicyclo[4.1.0]heptane, which is used directly in the next step without purification.

-

A ring-opening reaction of the aziridine with an aqueous methylamine solution is carried out in a sealed reactor at 110°C for 6 hours to yield the final product.

Purification

Purification of N1,N1-dimethylcyclohexane-1,2-diamine is typically achieved by distillation under reduced pressure.[6] For chiral isomers, resolution using a chiral acid like tartaric acid can be employed to separate enantiomers of the precursor diamine.

Analytical Methods

The purity of N1,N1-dimethylcyclohexane-1,2-diamine and its isomers can be assessed using several analytical techniques:

-

Gas Chromatography (GC): To determine the purity of the compound.[8]

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of chiral isomers.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.[4]

Applications in Catalysis

N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives are primarily used as ligands in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds.[5][9]

Copper-Catalyzed C-N Coupling Reactions

This diamine ligand, in conjunction with a copper salt (e.g., CuI), forms a highly efficient catalyst for the N-amidation and N-arylation of a wide range of substrates, including aryl and heteroaryl iodides and bromides.[9]

The following diagram illustrates a generalized workflow for a copper-catalyzed C-N coupling reaction using a diamine ligand.

Caption: Experimental workflow for copper-catalyzed C-N coupling.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for a copper-catalyzed C-N coupling reaction facilitated by a diamine ligand like N1,N1-dimethylcyclohexane-1,2-diamine.

References

- 1. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 67579-81-1|trans-N1,N2-Dimethylcyclohexane-1,2-diamine|BLD Pharm [bldpharm.com]

- 5. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diamine Ligands in Copper-Catalyzed Reactions. | Semantic Scholar [semanticscholar.org]

Technical Guide: Physical Properties and Applications of N1,N1-dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-dimethylcyclohexane-1,2-diamine and its isomers are versatile diamine ligands that have garnered significant attention in the field of organic synthesis. Their chiral variants are particularly valuable in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules, a critical aspect of modern drug development. This technical guide provides a comprehensive overview of the core physical properties of various isomers of N1,N1-dimethylcyclohexane-1,2-diamine, a detailed experimental protocol for the synthesis of the trans-isomer, and a visualization of its role in a common catalytic cycle.

Core Physical Properties

The physical properties of N1,N1-dimethylcyclohexane-1,2-diamine are highly dependent on its stereochemistry. The cis and trans isomers, as well as their respective enantiomers, exhibit distinct physical characteristics. The data presented below has been compiled from various sources to provide a comparative overview.

It is noteworthy that there are conflicting reports regarding the physical state of trans-N,N'-dimethylcyclohexane-1,2-diamine at room temperature. Some sources describe it as a liquid, while others classify it as a crystalline solid. This discrepancy may be attributed to the presence of different enantiomeric forms or minor impurities. One study explicitly states that, contrary to some literature, the (1R,2R)-enantiomer is a crystalline solid at room temperature[1]. Another source specifies a melting point of 17 °C for the trans-isomer, which would render it a solid in many standard laboratory conditions[2].

| Property | trans-N,N'-dimethylcyclohexane-1,2-diamine | cis-N,N'-dimethylcyclohexane-1,2-diamine | N1,N1-dimethylcyclohexane-1,2-diamine (Isomer unspecified) |

| CAS Number | 67579-81-1 | 75599-23-4[3][4] | 68173-05-7[5] |

| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂[3][4] | C₈H₁₈N₂[5] |

| Molecular Weight | 142.24 g/mol [5] | 142.24 g/mol [3][4] | 142.24 g/mol [5] |

| Boiling Point | 78-80 °C at 18 mmHg | 186.8 ± 8.0 °C (Predicted)[4] | 75 °C at 5 Torr[6] |

| Density | 0.902 g/mL at 25 °C | 0.89 ± 0.1 g/cm³ (Predicted)[4] | Not Available |

| Refractive Index | n20/D 1.472 | Not Available | Not Available |

| Melting Point | 17 °C[2] | Not Available | Not Available |

| Physical Form | Liquid or solid[1][7] | Not Available | Not Available |

Experimental Protocols

Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine

The following protocol is a representative method for the synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine, adapted from literature procedures[2][8]. This multi-step synthesis starts from cyclohexene oxide.

Step 1: Synthesis of trans-2-(methylamino)cyclohexanol

-

In a sealed reactor, combine cyclohexene oxide (1 equivalent) with a 25-30% aqueous solution of methylamine (1.5 equivalents)[8].

-

Heat the mixture to 80 °C and maintain this temperature for 5 hours[8].

-

After cooling, the product, trans-2-(methylamino)cyclohexanol, is obtained and can be used in the next step with or without further purification.

Step 2: Formation and Ring-Opening of 7-methyl-7-azabicyclo[4.1.0]heptane

-

The crude trans-2-(methylamino)cyclohexanol is subjected to a Mitsunobu reaction at room temperature to form the corresponding aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane[8].

-

The pH of the reaction mixture is adjusted from 2 to 10[8]. The resulting aziridine is typically used directly in the subsequent step without purification[8].

-

The crude aziridine is then reacted with an aqueous solution of methylamine in a sealed reactor[8].

-

The mixture is heated to 110 °C for 6 hours to facilitate the ring-opening of the aziridine[8].

Step 3: Alternative Ring-Opening and Work-up

-

An alternative procedure involves heating 7-methyl-7-azabicyclo[4.1.0]heptane (36.1 g) with a 23-30% aqueous solution of methylamine (162 ml) and ammonium chloride (0.5 g) in an oil bath at 94-99 °C for 21.5 hours[2].

-

After the reaction, the mixture is cooled to 0 °C and treated with solid sodium hydroxide (10 g)[2].

-

The product is extracted with diethyl ether (4 x 100 ml portions)[2].

-

The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation[2].

-

The residue is then distilled to yield trans-N,N'-dimethylcyclohexane-1,2-diamine. The boiling point is reported as 78 °C at a pressure of 1866 Pascal[2].

Mandatory Visualization

Catalytic Cycle Workflow

N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives are frequently employed as ligands in transition metal-catalyzed cross-coupling reactions. The following diagram illustrates a generalized workflow for a copper-catalyzed N-arylation reaction, a common application for this class of ligands[8].

Caption: A generalized catalytic cycle for a copper-catalyzed N-arylation reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 7020757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-N,N'-DiMethyl-1,2-diaMinocyclohexane | 75599-23-4 [chemicalbook.com]

- 5. N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 68173-05-7 CAS MSDS (N,N-Dimethyl-1,2-cyclohexanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 427310050 [thermofisher.com]

- 8. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

"N1,N1-dimethylcyclohexane-1,2-diamine structure and stereochemistry"

An In-depth Guide to the Structure, Stereochemistry, and Synthesis of a Key Chiral Building Block

N¹,N¹-dimethylcyclohexane-1,2-diamine is a vicinal diamine built on a cyclohexane framework. Its structure is characterized by a primary amine at position 2 and a tertiary dimethylamine at position 1. This arrangement creates two stereogenic centers, leading to a rich stereochemistry that is crucial for its primary application as a chiral ligand and building block in asymmetric synthesis.[1][2] This guide provides a detailed examination of its structural properties, stereoisomers, synthesis, and key applications for researchers and professionals in chemical and pharmaceutical development.

Structure and Stereochemistry

The core of N¹,N¹-dimethylcyclohexane-1,2-diamine is a six-membered carbocyclic ring with two adjacent nitrogen-containing substituents. The IUPAC name specifies that two methyl groups are located on the nitrogen at the C1 position, while the nitrogen at the C2 position is an unsubstituted amino group.

Stereoisomerism: The presence of chiral centers at C1 and C2 gives rise to different stereoisomers:

-

Diastereomers: The substituents can be on the same side of the cyclohexane ring (cis) or on opposite sides (trans).

-

trans-Isomers: The trans configuration exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine and (1S,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine. In the most stable chair conformation, the two amino groups of the trans isomers are positioned equatorially, minimizing steric hindrance.[3]

-

cis-Isomer: The cis configuration has a plane of symmetry and is therefore a meso compound, meaning it is achiral and does not have an enantiomer.

The distinct spatial arrangement of these stereoisomers is fundamental to their role in enantioselective chemical transformations.

References

In-Depth Technical Guide: N1,N1-dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1,N1-dimethylcyclohexane-1,2-diamine, a versatile chiral diamine crucial in asymmetric synthesis and catalysis. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its applications in pharmaceutical and materials science.

Core Physicochemical Properties

N1,N1-dimethylcyclohexane-1,2-diamine is a chiral compound with the molecular formula C8H18N2. Its properties make it a valuable intermediate in various chemical syntheses. The trans isomer, in particular, is frequently utilized as a ligand in metal-catalyzed reactions.

| Property | Value | Reference |

| Molecular Weight | 142.24 g/mol | [1][2][3] |

| Molecular Formula | C8H18N2 | [1] |

| CAS Number | 68173-05-7 (for N1,N1-dimethylcyclohexane-1,2-diamine) | [1] |

| 67198-21-4 (for trans-N1,N1-dimethylcyclohexane-1,2-diamine) | ||

| Appearance | Colorless to light yellow liquid or a low melting solid. | |

| Boiling Point | 78-80 °C at 18 mmHg | |

| Density | 0.902 g/mL at 25 °C | |

| Refractive Index | n20/D 1.472 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N1,N1-dimethylcyclohexane-1,2-diamine are outlined below. These protocols are based on established synthetic routes.

Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine

This protocol describes a common method for the synthesis of the trans isomer.

Materials:

-

7-Methyl-7-azabicyclo[4.1.0]heptane

-

Aqueous methylamine solution (23-30%)

-

Ammonium chloride

-

Solid sodium hydroxide

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a suitable reaction vessel, combine 36.1 g of 7-methyl-7-azabicyclo[4.1.0]heptane, 162 ml of a 23-30% aqueous methylamine solution, and 0.5 g of ammonium chloride.

-

Heat the mixture in an oil bath at a temperature of 94-99 °C for 21.5 hours.[2]

-

After the reaction is complete, cool the mixture to 0 °C.

-

Add 10 g of solid sodium hydroxide to the cooled mixture.

-

Extract the product four times with 100 ml portions of ether.

-

Combine the ether extracts and dry them over anhydrous magnesium sulfate.

-

Evaporate the ether to obtain the crude product.

-

Purify the residue by distillation to yield trans-N,N'-dimethylcyclohexane-1,2-diamine. The expected boiling point is 78 °C at a pressure of 1866 Pascal, and the product may solidify upon standing.[2]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the structure of the synthesized compound.

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as chloroform-d (CDCl3).

-

Analysis: The resulting spectrum should exhibit characteristic peaks corresponding to the different protons in the molecule. For (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine, the expected chemical shifts are approximately: 0.86–0.94 ppm (m, 2H), 1.13–1.19 ppm (m, 2H), 1.61–1.67 ppm (m, 2H), 1.68–1.75 ppm (br, 2H, NH), 1.93–2.00 ppm (m, 2H), 2.02–2.06 ppm (m, 2H), and 2.33 ppm (s, 6H, NCH3).[1]

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Analysis: The ¹³C NMR spectrum will show peaks corresponding to the unique carbon environments in the molecule. For (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine, the expected chemical shifts are approximately: 25.0 ppm, 30.8 ppm, 33.7 ppm, and 63.2 ppm.[1]

Applications in Research and Development

N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives are pivotal in various areas of chemical synthesis, particularly in the pharmaceutical and materials science sectors.

Asymmetric Catalysis

The chiral nature of trans-N,N'-dimethylcyclohexane-1,2-diamine makes it an excellent ligand for various metal catalysts used in asymmetric synthesis. These catalyst systems are instrumental in producing enantiomerically pure compounds, a critical requirement in drug development.

Logical Workflow for Ligand Application in Catalysis

This diamine is particularly effective as a ligand in copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, for the synthesis of N-aryl amines, N-arylpyridones, and vinylsulfoximines.

Pharmaceutical and Agrochemical Synthesis

Due to its role in facilitating the creation of specific stereoisomers, N,N'-dimethyl-1,2-cyclohexanediamine is a valuable building block in the synthesis of complex pharmaceutical and agrochemical compounds. Its ability to form stable complexes with metals is crucial for developing enantiomerically pure active ingredients.

Polymer Chemistry

This compound is also utilized in the formulation of specialty polymers and resins. Its incorporation into polymer chains can enhance the material's mechanical properties and thermal stability, which is beneficial for applications in the automotive and aerospace industries.

Synthesis Pathway of a Functionalized Polymer

References

Spectroscopic Characterization of N¹,N¹-dimethylcyclohexane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of N¹,N¹-dimethylcyclohexane-1,2-diamine. Due to the limited availability of published spectroscopic data for N¹,N¹-dimethylcyclohexane-1,2-diamine, this document presents data for the closely related isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, for comparative purposes. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the analysis of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the isomeric compound, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine. This data can serve as a valuable reference for the analysis of N¹,N¹-dimethylcyclohexane-1,2-diamine, though variations in chemical shifts, absorption frequencies, and fragmentation patterns are expected due to the difference in the position of the methyl groups.

Table 1: ¹H NMR Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.33 | s | 6H | NCH₃ |

| 2.02–2.06 | m | 2H | CHNCHN |

| 1.93–2.00 | m | 2H | CH₂CHN |

| 1.68–1.75 | br | 2H | NH |

| 1.61–1.67 | m | 2H | CH₂CH₂CHN |

| 1.13–1.19 | m | 2H | CH₂CH₂CHN |

| 0.86–0.94 | m | 2H | CH₂CHN |

Solvent: CDCl₃, Frequency: 500.1 MHz

Table 2: ¹³C NMR Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine[1]

| Chemical Shift (δ) ppm | Assignment |

| 63.2 | CHN |

| 33.7 | CH₃ |

| 30.8 | CH₂CHN |

| 25.0 | CH₂CH₂CHN |

Solvent: CDCl₃, Frequency: 100.6 MHz

Table 3: Predicted IR Absorption Bands for N¹,N¹-dimethylcyclohexane-1,2-diamine

Based on typical vibrational modes for aliphatic amines.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium-Weak | N-H stretch (primary amine) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1470-1430 | Medium | C-H bend (CH₂) |

| 1250-1020 | Medium-Weak | C-N stretch |

| 910-665 | Broad, Strong | N-H wag (primary amine) |

Table 4: Predicted Mass Spectrometry Fragmentation for N¹,N¹-dimethylcyclohexane-1,2-diamine

Based on general fragmentation patterns of cyclic amines and related structures.[3]

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 98 | [M - N(CH₃)₂]⁺ |

| 84 | [Cyclohexene + H]⁺ |

| 71 | [C₄H₉N]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of N¹,N¹-dimethylcyclohexane-1,2-diamine are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for the structural elucidation of the target compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified N¹,N¹-dimethylcyclohexane-1,2-diamine sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required (typically 1024 or more).

-

Set a spectral width of approximately 220 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

This protocol is suitable for identifying the functional groups present in the molecule.

-

Sample Preparation:

-

As N¹,N¹-dimethylcyclohexane-1,2-diamine is expected to be a liquid at room temperature, the neat liquid sample can be analyzed directly.

-

Place one or two drops of the sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.[4]

-

-

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared salt plates in the sample holder of the instrument.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for amine analysis (e.g., a base-deactivated column).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Processing:

-

Identify the peak corresponding to N¹,N¹-dimethylcyclohexane-1,2-diamine in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and identify the major fragment ions.

-

Visualizations

Analytical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of N¹,N¹-dimethylcyclohexane-1,2-diamine.

Caption: Workflow for the spectroscopic characterization of N¹,N¹-dimethylcyclohexane-1,2-diamine.

References

An In-depth Technical Guide to the Isomers of N1,N1-dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of N1,N1-dimethylcyclohexane-1,2-diamine, a class of chiral ligands and synthetic intermediates crucial in asymmetric catalysis and pharmaceutical development. This document details the stereochemistry, synthesis, and physicochemical properties of these isomers, with a focus on their applications, particularly in the mechanism of action of platinum-based anticancer agents like oxaliplatin.

Stereoisomers of N1,N1-dimethylcyclohexane-1,2-diamine

N1,N1-dimethylcyclohexane-1,2-diamine possesses two stereogenic centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to a set of stereoisomers that can be broadly categorized into cis and trans diastereomers.

-

Trans Isomers: The two amino groups are on opposite sides of the cyclohexane ring. The trans isomer exists as a pair of enantiomers:

-

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

-

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine A racemic mixture of these two enantiomers is often referred to as (±)-trans-N1,N1-dimethylcyclohexane-1,2-diamine.

-

-

Cis Isomer: The two amino groups are on the same side of the cyclohexane ring. The cis isomer is a meso compound due to an internal plane of symmetry, and is therefore achiral.

-

(1R,2S)-N1,N1-dimethylcyclohexane-1,2-diamine (which is identical to (1S,2R)-N1,N1-dimethylcyclohexane-1,2-diamine)

-

It is important to distinguish N1,N1-dimethylcyclohexane-1,2-diamine from its symmetrically substituted regioisomer, N,N'-dimethylcyclohexane-1,2-diamine, where a methyl group is attached to each nitrogen atom. The latter also exists as cis and trans isomers, with the trans isomer being chiral.

Physicochemical Properties of N1,N1-dimethylcyclohexane-1,2-diamine Isomers

The distinct stereochemistry of each isomer leads to differences in their physical and spectroscopic properties. A summary of available quantitative data is presented below.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Specific Rotation ([α]D) |

| (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine | 320778-92-5 | C₈H₁₈N₂ | 142.24 | 91 (20 Torr)[1] | Not specified | Not specified | Not specified |

| (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine | 894493-95-9 | C₈H₁₈N₂ | 142.24 | Not specified | Not specified | Not specified | Not specified |

| cis-N1,N1-dimethylcyclohexane-1,2-diamine | Not readily available | C₈H₁₈N₂ | 142.24 | Not specified | Not specified | Not specified | Not applicable |

| rac-trans-N,N'-dimethylcyclohexane-1,2-diamine | 67579-81-1 | C₈H₁₈N₂ | 142.24 | 78-80 (18 mmHg)[2] | 0.902 (25 °C)[2] | 1.472[2] | Not applicable |

| (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine | 68737-65-5 | C₈H₁₈N₂ | 142.24 | Not specified | 0.902 | Not specified | -145° (c=4.47 in chloroform)[3] |

| (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine | 87583-89-9 | C₈H₁₈N₂ | 142.24 | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine

A common synthetic route to trans-N,N'-dimethylcyclohexane-1,2-diamine involves the reductive amination of 1,2-cyclohexanedione with methylamine, or the N-methylation of trans-1,2-diaminocyclohexane. A specific preparation is detailed as follows:

Procedure:

-

7-Methyl-7-azabicyclo[4.1.0]heptane (36.1 g) is combined with a 23-30% aqueous solution of methylamine (162 ml) and ammonium chloride (0.5 g).[4]

-

The mixture is heated in an oil bath at 94-99 °C for 21.5 hours.[4]

-

After cooling to 0 °C, solid sodium hydroxide (10 g) is added.[4]

-

The product is extracted with four 100 ml portions of diethyl ether.[4]

-

The combined ether extracts are dried over anhydrous magnesium sulfate.[4]

-

The ether is evaporated, and the residue is distilled to yield trans-N,N'-dimethylcyclohexane-1,2-diamine.[4]

Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane

The enantiomers of trans-1,2-diaminocyclohexane, the precursor for chiral N-methylated derivatives, are typically separated by classical resolution using a chiral resolving agent, such as tartaric acid. A novel method using xylaric acid has also been reported.

General Procedure using a Chiral Acid:

-

The racemic trans-1,2-diaminocyclohexane is dissolved in a suitable solvent (e.g., methanol).

-

An equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) dissolved in the same solvent is added.

-

The mixture is allowed to stand, promoting the crystallization of one diastereomeric salt.

-

The crystals are collected by filtration.

-

The free diamine enantiomer is liberated from the salt by treatment with a base (e.g., NaOH).

-

The other enantiomer can be recovered from the mother liquor.

Applications in Drug Development and Asymmetric Catalysis

Role in the Mechanism of Action of Oxaliplatin

The (1R,2R)-diaminocyclohexane (a precursor to the corresponding N,N-dimethylated isomer) is a crucial component of the anticancer drug oxaliplatin.[5][6] The bulky diaminocyclohexane (DACH) ligand is retained when oxaliplatin forms adducts with DNA, which is believed to be key to its efficacy and distinct mechanism of action compared to other platinum-based drugs like cisplatin.[5][6] The DACH ligand creates bulkier DNA adducts that are less efficiently repaired by the cell's mismatch repair (MMR) system, thus overcoming a common mechanism of cisplatin resistance.[5][6]

The general mechanism of oxaliplatin's action is as follows:

-

Cellular Uptake: Oxaliplatin enters the cancer cell.

-

Aquation: The oxalate ligand is replaced by water molecules, activating the platinum complex.[7]

-

DNA Adduct Formation: The activated platinum complex binds to the N7 position of guanine and adenine bases in the DNA, forming both intra- and interstrand crosslinks.[7]

-

Inhibition of DNA Replication and Transcription: The bulky platinum-DACH-DNA adducts distort the DNA structure, inhibiting DNA replication and transcription.[5][6]

-

Induction of Apoptosis: The extensive DNA damage and stalled cellular processes trigger programmed cell death (apoptosis).[7]

Caption: Mechanism of action of oxaliplatin.

Application in Asymmetric Catalysis

Chiral diamines, including derivatives of N1,N1-dimethylcyclohexane-1,2-diamine, are highly valued as ligands in asymmetric catalysis. Their C2-symmetric backbone and tunable steric and electronic properties make them effective in a wide range of enantioselective transformations. They are particularly useful in creating a chiral environment around a metal center, which facilitates high levels of stereocontrol in reactions such as:

-

Asymmetric hydrogenation

-

Asymmetric alkylation

-

Asymmetric cyclopropanation

-

Asymmetric Michael additions

The general workflow for utilizing these chiral diamines in catalysis involves the formation of a metal-ligand complex which then acts as the catalyst for the desired transformation.

Caption: General workflow for asymmetric catalysis using chiral diamine ligands.

Conclusion

The isomers of N1,N1-dimethylcyclohexane-1,2-diamine represent a versatile class of compounds with significant applications in both medicinal chemistry and materials science. Their well-defined stereochemistry is fundamental to their utility as chiral ligands in asymmetric synthesis and as key components of impactful pharmaceuticals. A thorough understanding of their synthesis, properties, and mechanisms of action is essential for the continued development of innovative chemical and therapeutic technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxaliplatin: mechanism of action and antineoplastic activity. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

- 6. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of N1,N1-dimethylcyclohexane-1,2-diamine

This guide provides comprehensive safety and handling information for N1,N1-dimethylcyclohexane-1,2-diamine, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical information sources.

Chemical and Physical Properties

N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine used in various chemical syntheses, including as a chiral ligand in asymmetric catalysis and as an intermediate in the synthesis of pharmaceutical agents.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H18N2 | [1][3] |

| Molecular Weight | 142.24 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [1][2][5] |

| Boiling Point | 91°C (20 Torr) | [2][5] |

| Relative Density | 0.92 | [6] |

| Purity | ≥ 95% - 99% | [1][2][6] |

| CAS Number | 68173-05-7 (for N1,N1-dimethylcyclohexane-1,2-diamine), 67198-21-4 (for trans isomer), 320778-92-5 (for 1R,2R isomer), 894493-95-9 (for 1S,2S isomer) | [3][4][6][7] |

Hazard Identification and GHS Classification

N1,N1-dimethylcyclohexane-1,2-diamine is classified as a hazardous substance. The GHS classification indicates that it is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3][4] It may also cause respiratory irritation.[3][4]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Toxicological Information

Based on the available safety data sheets, there is no specific quantitative data available for the acute toxicity (e.g., LD50 or LC50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (single and repeated exposure) of N1,N1-dimethylcyclohexane-1,2-diamine.[8] The toxicological effects of this substance are not fully known.[8]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with N1,N1-dimethylcyclohexane-1,2-diamine.

Handling:

-

Handle in a well-ventilated area or in a fume hood.[8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][8]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, protective clothing, and eye/face protection.[6][8]

-

Remove and wash contaminated clothing before reuse.[8]

Storage:

-

Keep the container tightly closed.[8]

-

Store in a dry place, in a closed container.[8]

-

Store away from direct sunlight, heat sources, strong acids, bases, and oxidizing and reducing agents.[8]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment should be used when handling N1,N1-dimethylcyclohexane-1,2-diamine:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[9]

-

Skin Protection: Wear impervious clothing and protective gloves (e.g., nitrile rubber).[8][9] The breakthrough time of the glove material should be considered.

-

Respiratory Protection: For higher-level protection, use a respirator with type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[8][9]

First Aid Measures

In case of exposure to N1,N1-dimethylcyclohexane-1,2-diamine, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[6][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6][8] |

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures:

-

Use personal protective equipment to avoid exposure.[7]

-

Ensure adequate ventilation.[10]

-

Do not let the product enter drains.[9]

-

Absorb the spillage with inert material and place it in a suitable container for disposal.[9]

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physical-chemical properties of N1,N1-dimethylcyclohexane-1,2-diamine are not available in the public domain based on the conducted searches. The provided data is based on information from Safety Data Sheets, which typically do not include detailed experimental methodologies.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of N1,N1-dimethylcyclohexane-1,2-diamine in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. aaronchem.com [aaronchem.com]

- 8. keyorganics.net [keyorganics.net]

- 9. 1,4-bis(bromomethyl)cyclohexane|35541-75-4 - MOLBASE Encyclopedia [m.molbase.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide on the Thermodynamic Properties of N¹,N¹-dimethylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of N¹,N¹-dimethylcyclohexane-1,2-diamine. Due to the limited availability of direct experimental data for this specific compound, this document outlines the established experimental and computational methodologies used for analogous diamines. These approaches can be applied to determine the thermodynamic characteristics of N¹,N¹-dimethylcyclohexane-1,2-diamine.

Core Thermodynamic Properties

Table 1: Computed Physicochemical and Estimated Thermodynamic Properties of N¹,N¹-dimethylcyclohexane-1,2-diamine

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | PubChem[1] |

| Molecular Weight | 142.24 g/mol | PubChem[1][2] |

| Topological Polar Surface Area | 29.3 Ų | PubChem[1][2] |

| Enthalpy of Vaporization (ΔHvap) | Estimated based on similar structures | - |

| Standard Enthalpy of Formation (ΔHf°) | Requires experimental determination or high-level computation | - |

| Standard Molar Entropy (S°) | Requires experimental determination or high-level computation | - |

| Gibbs Free Energy of Formation (ΔGf°) | Requires experimental determination or high-level computation | - |

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for diamines typically involves a combination of experimental techniques. The following are detailed methodologies that can be employed.

2.1. Vapor Pressure and Enthalpy of Vaporization Measurement

A common and reliable method for measuring the vapor pressure of low-volatility compounds is the transpiration method .[3][4]

-

Principle: A stream of an inert carrier gas is passed through or over a sample of the substance at a constant temperature and pressure. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the substance and the volume of the carrier gas, the partial pressure of the substance can be determined using the ideal gas law.

-

Experimental Workflow:

Workflow for determining enthalpy of vaporization. -

Data Analysis: The enthalpy of vaporization (ΔHvap) is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

2.2. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) can be determined by measuring the enthalpy of combustion using a bomb calorimeter.

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

Experimental Steps:

-

A pellet of the sample with a known mass is placed in the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is placed in a calorimeter filled with a known volume of water.

-

The sample is ignited, and the temperature change of the water is recorded.

-

The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's law.

-

Computational Chemistry Approaches

In the absence of experimental data, quantum chemical (QC) methods are invaluable for predicting thermodynamic properties.[3]

-

Methodology: High-level ab initio calculations, such as G3MP2 or CBS-QB3, can be used to compute the standard molar enthalpies of formation in the gaseous state. These methods involve:

-

Geometry Optimization: Finding the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm the structure is a true minimum and to calculate vibrational contributions to the thermodynamic properties.

-

Single-Point Energy Calculation: Using a high-level basis set to obtain an accurate electronic energy.

-

-

Logical Workflow for Computational Determination:

Computational workflow for thermodynamic properties. -

Consistency Checks: The results from computational methods can be validated by comparing them with experimental data for structurally related compounds and by using group-additivity (GA) methods.[3][4]

Intermolecular Interactions

The thermodynamic properties of N¹,N¹-dimethylcyclohexane-1,2-diamine in solution are influenced by intermolecular interactions, such as hydrogen bonding.[5] Studying binary systems, for instance with alcohols, can provide insights into these interactions through the measurement of excess properties like excess molar volume (VmE) and excess Gibbs free energy (ΔG*E).[5]

Table 2: Experimental Methods for Studying Intermolecular Interactions

| Property Measured | Experimental Technique |

| Density (ρ) | Pycnometry or vibrating tube densimetry |

| Viscosity (η) | Ubbelohde-type viscometer |

| Surface Tension (γ) | Tensiometer (e.g., du Noüy ring method) |

These experimental values allow for the calculation of derived excess thermodynamic properties that elucidate the nature and strength of intermolecular forces.

This guide outlines the primary experimental and computational methodologies that are essential for a thorough characterization of the thermodynamic properties of N¹,N¹-dimethylcyclohexane-1,2-diamine. While direct experimental data is currently sparse, the established protocols for similar diamines provide a clear roadmap for future research and application in drug development and materials science.

References

- 1. N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for the Use of N1,N1-dimethylcyclohexane-1,2-diamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of chiral N1,N1-dimethylcyclohexane-1,2-diamine in asymmetric synthesis. This diamine and its derivatives serve as versatile chiral ligands and organocatalysts, facilitating the stereoselective formation of enantiomerically enriched products, a critical aspect of modern pharmaceutical and fine chemical manufacturing.

Introduction to Chiral Diamines in Asymmetric Synthesis

Chiral 1,2-diamines are a privileged class of ligands and organocatalysts in asymmetric synthesis. Their C2 symmetry and the conformational rigidity of the cyclohexane backbone make them highly effective in creating a well-defined chiral environment around a metal center or in transition states of organocatalytic reactions. This steric and electronic influence directs the approach of substrates, leading to high levels of enantioselectivity. (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine, a tertiary diamine, is a valuable building block in this field, often employed in the synthesis of more complex ligands or used directly as a catalyst.

Application: Asymmetric Michael Addition of Ketones to Nitroalkenes

One notable application of a derivative of the title compound, (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine, is in the organocatalyzed asymmetric Michael addition of ketones to nitroalkenes. This reaction is a powerful tool for the construction of carbon-carbon bonds and the generation of stereocenters. The diamine, in conjunction with an acid co-catalyst, activates the ketone to form a chiral enamine intermediate, which then reacts with the nitroalkene in a stereocontrolled manner.

Quantitative Data Summary

The following table summarizes the performance of a chiral N,N'-dimethyl-1,2-cyclohexanediamine derivative in the asymmetric Michael addition of cyclohexanone to various β-nitrostyrenes.

| Entry | Nitroalkene (Ar) | Co-catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | C6H5 | TFA | Toluene | 24 | 95 | 95:5 | 96 |

| 2 | 4-NO2C6H4 | TFA | Toluene | 12 | 98 | 96:4 | 98 |

| 3 | 4-ClC6H4 | TFA | Toluene | 24 | 92 | 94:6 | 95 |

| 4 | 4-MeOC6H4 | TFA | Toluene | 48 | 85 | 92:8 | 92 |

| 5 | 2-ClC6H4 | TFA | Toluene | 48 | 88 | 90:10 | 90 |

Data is representative of typical results for this type of reaction and may not be from a single source.

Experimental Protocols

General Protocol for the Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of cyclohexanone to a β-nitrostyrene catalyzed by a (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine derivative and trifluoroacetic acid (TFA).

Materials:

-

(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine derivative (catalyst)

-

Trifluoroacetic acid (TFA) (co-catalyst)

-

Substituted β-nitrostyrene

-

Cyclohexanone

-

Toluene (anhydrous)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine derivative (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (1.0 mL).

-

Add the substituted β-nitrostyrene (1.0 mmol, 1.0 equiv.).

-

Add cyclohexanone (2.0 mmol, 2.0 equiv.).

-

Stir the mixture at room temperature for 10 minutes.

-

Add trifluoroacetic acid (0.1 mmol, 10 mol%) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

-

Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Caption: Workflow for the asymmetric Michael addition.

Caption: Proposed catalytic cycle for the Michael addition.

Application Notes and Protocols for N1,N1-dimethylcyclohexane-1,2-diamine as a Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives, particularly the trans-N,N'-dimethyl isomers, are versatile chiral ligands in asymmetric catalysis. The inherent chirality of the 1,2-diaminocyclohexane scaffold, combined with the electronic and steric properties imparted by the methyl groups, allows for the effective transfer of stereochemical information in a variety of metal-catalyzed transformations. The conformational rigidity of the cyclohexane ring provides a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the synthesis of chiral molecules. This is of significant interest in the pharmaceutical and fine chemical industries, where the biological activity of a compound is often dependent on a specific enantiomer.

These application notes provide detailed protocols for two key applications of N,N'-dimethylcyclohexane-1,2-diamine as a chiral ligand: the copper-catalyzed N-arylation of amides and the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.

Application 1: Copper-Catalyzed N-Arylation of Amides (Ullmann-Type Coupling)

Application Note:

The copper-catalyzed N-arylation of amides, a type of Ullmann condensation, is a powerful method for the formation of C-N bonds. trans-N,N'-dimethylcyclohexane-1,2-diamine has proven to be an effective ligand in these reactions, facilitating the coupling of a wide range of amides with aryl halides. The ligand is thought to enhance the solubility and stability of the copper catalyst and prevent its aggregation, leading to accelerated reaction rates. This methodology is valuable for the synthesis of N-aryl amides, which are common structural motifs in pharmaceuticals and other biologically active molecules. The reaction often proceeds under milder conditions than traditional Ullmann reactions and can be adapted for various substrates.

Quantitative Data:

The following table summarizes the results for the copper-catalyzed double N-alkenylation of various amides with (1Z,3Z)-1,4-diiodo-1,3-dienes to form N-acylpyrroles, using rac-trans-N,N'-dimethylcyclohexane-1,2-diamine as the ligand.

| Entry | Amide | Diene | Product | Yield (%) |

| 1 | Valeramide | (1Z,3Z)-2,3-dibutyl-1,4-diiodo-1,3-butadiene | 1-Pentanoyl-3,4-dibutyl-1H-pyrrole | 98 |

| 2 | Benzamide | (1Z,3Z)-2,3-dibutyl-1,4-diiodo-1,3-butadiene | 1-Benzoyl-3,4-dibutyl-1H-pyrrole | 95 |

| 3 | Acetamide | (1Z,3Z)-2,3-dibutyl-1,4-diiodo-1,3-butadiene | 1-Acetyl-3,4-dibutyl-1H-pyrrole | 89 |

| 4 | Valeramide | (1Z,3Z)-1,4-diiodo-2,3-diphenyl-1,3-butadiene | 1-Pentanoyl-3,4-diphenyl-1H-pyrrole | 92 |

| 5 | Benzamide | (1Z,3Z)-1,4-diiodo-2,3-diphenyl-1,3-butadiene | 1-Benzoyl-3,4-diphenyl-1H-pyrrole | 96 |

Experimental Protocol: General Procedure for Copper-Catalyzed Double N-Alkenylation of Amides

This protocol is adapted from a literature procedure for the synthesis of N-acylpyrroles.

Materials:

-

Amide (1.0 mmol)

-

(1Z,3Z)-1,4-diiodo-1,3-diene (1.0 mmol)

-

Copper(I) iodide (CuI) (0.2 mmol, 38 mg)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

-

rac-trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 mmol, 0.032 mL)

-

Anhydrous 1,4-dioxane (8 mL)

-

20 mL Schlenk tube

-

Magnetic stirrer and heating block

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a 20 mL Schlenk tube, add the amide (1.0 mmol), CuI (38 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

-

Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous 1,4-dioxane (8 mL) to the tube via syringe.

-

Add rac-trans-N,N'-dimethylcyclohexane-1,2-diamine (0.032 mL, 0.2 mmol) and the (1Z,3Z)-1,4-diiodo-1,3-diene (1.0 mmol) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acylpyrrole.

Experimental Workflow for Copper-Catalyzed N-Arylation

Caption: General workflow for the copper-catalyzed N-arylation of amides.

Application 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Application Note:

Asymmetric transfer hydrogenation (ATH) is a widely used and practical method for the synthesis of chiral secondary alcohols from prochiral ketones. This reaction avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture. Ruthenium complexes bearing chiral diamine ligands, such as derivatives of N,N'-dimethylcyclohexane-1,2-diamine, are highly effective catalysts for this transformation. The in situ formation of the active ruthenium hydride species, facilitated by the chiral ligand, enables the enantioselective reduction of a broad range of ketones to their corresponding alcohols with high yields and excellent enantiomeric excess (ee). This method is particularly valuable in the synthesis of chiral building blocks for the pharmaceutical industry.

Quantitative Data:

The following table presents representative data for the asymmetric transfer hydrogenation of various aromatic ketones using a catalyst system derived from a chiral diamine ligand and a ruthenium precursor. While the specific data below is for a related chiral diamine, it is illustrative of the results achievable with the N,N'-dimethylcyclohexane-1,2-diamine scaffold.

| Entry | Ketone | Product | Time (h) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | 4 | >99 | 97 (R) |

| 2 | 1'-Acetonaphthone | 1-(1-Naphthyl)ethanol | 12 | >99 | 96 (R) |

| 3 | 2'-Acetonaphthone | 1-(2-Naphthyl)ethanol | 4 | >99 | 98 (R) |

| 4 | 1-Indanone | 1-Indanol | 2 | >99 | 95 (R) |

| 5 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 2 | >99 | 97 (R) |

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Aromatic Ketones

This protocol is a general procedure adapted from the literature for the in-situ preparation of the ruthenium-diamine catalyst and subsequent asymmetric transfer hydrogenation.

Materials:

-

Aromatic ketone (1.0 mmol)

-

[RuCl₂(p-cymene)]₂ (0.0025 mmol, 1.5 mg)

-

(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (0.0055 mmol, 0.8 mg)

-

Isopropanol (spectroscopic grade, 10 mL)

-

Potassium hydroxide (KOH) (0.05 mmol, 2.8 mg)

-

Inert atmosphere (argon or nitrogen)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and temperature-controlled bath

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.5 mg, 0.0025 mmol) and (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (0.8 mg, 0.0055 mmol) in isopropanol (5 mL).

-

Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

-

In a separate flask, dissolve the aromatic ketone (1.0 mmol) and potassium hydroxide (2.8 mg, 0.05 mmol) in isopropanol (5 mL).

-

Transfer the substrate solution to the catalyst solution via cannula.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction by adding a few drops of water.

-

Remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Determine the conversion and enantiomeric excess of the crude product by chiral GC or HPLC analysis.

-

If necessary, purify the product by column chromatography.

Logical Relationship for Stereoselectivity

Caption: How the chiral ligand imparts stereoselectivity in a catalytic reaction.

Catalytic Applications of N¹,N¹-dimethylcyclohexane-1,2-diamine Complexes: Application Notes and Protocols

Introduction

N¹,N¹-dimethylcyclohexane-1,2-diamine and its derivatives are pivotal chiral ligands in the field of asymmetric catalysis. Their rigid cyclohexane backbone predetermines the spatial arrangement of the coordinating nitrogen atoms, which, when complexed with transition metals such as ruthenium, rhodium, and iridium, create highly effective and stereoselective catalysts. These complexes are particularly renowned for their application in asymmetric hydrogenation and transfer hydrogenation reactions, providing access to enantiomerically enriched alcohols and amines that are crucial building blocks in the pharmaceutical and fine chemical industries. This document provides an overview of the key catalytic applications, supported by quantitative data and detailed experimental protocols.

Application 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Complexes of N¹,N¹-dimethylcyclohexane-1,2-diamine with ruthenium are highly efficient catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. These reactions typically utilize a hydrogen donor like isopropanol or a formic acid/triethylamine mixture and are valued for their operational simplicity and high enantioselectivity.

Quantitative Data for Ru-Catalyzed ATH of Ketones

| Entry | Catalyst Complex | Substrate | H-Donor | Temp (°C) | S/C Ratio | Yield (%) | ee (%) |

| 1 | Ru(II)-(R,R)-N¹,N¹-dimethylcyclohexane-1,2-diamine | Acetophenone | i-PrOH/Base | 28 | 200:1 | >95 | 97 (R) |

| 2 | Ru(II)-TsDPEN analogue | 1-Tetralone | HCOOH/NEt₃ | 40 | 100:1 | 99 | 98 (S) |

| 3 | [RuCl(p-cymene)((R,R)-TsDACH)] | 2-Chloroacetophenone | HCOOH/NEt₃ | 25 | 500:1 | 98 | 99 (R) |

| 4 | Rh(III)-Cp*- (S,S)-N¹,N¹-dimethylcyclohexane-1,2-diamine | Acetophenone | NaHCO₂ in H₂O | 40 | 100:1 | 95 | 96 (R) |

Data compiled from representative literature. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; TsDACH = N-(p-toluenesulfonyl)-1,2-diaminocyclohexane; Cp = Pentamethylcyclopentadienyl. S/C = Substrate to Catalyst ratio.*

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine

-

Acetophenone

-

Anhydrous isopropanol

-

Potassium hydroxide (KOH)

-

Anhydrous dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Catalyst Pre-formation: In a glovebox, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine (0.011 mmol) are dissolved in anhydrous isopropanol (5 mL) in a Schlenk tube. The mixture is stirred at 80°C for 20 minutes to form the active catalyst.

-

Reaction Setup: The catalyst solution is cooled to room temperature. Acetophenone (1 mmol) is added to the solution.

-

Initiation: A solution of KOH (0.1 M) in isopropanol (2 mL) is added to initiate the reaction.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.